molecular formula C34H50O7 B12406290 Methyl ganoderate A acetonide

Methyl ganoderate A acetonide

Cat. No.: B12406290
M. Wt: 570.8 g/mol
InChI Key: UPFROXHCAPHGNO-MHOQKGQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ganoderate A acetonide can be synthesized through the acetalization of native ganoderic acid C with acetone. This process involves the reaction of ganoderic acid C with acetone under acidic conditions to form the acetonide unit .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of ganoderic acid C from Ganoderma lucidum, followed by its chemical modification to introduce the acetonide group. Extraction methods may include the use of organic solvents such as ethanol and methanol, as well as advanced techniques like ultra-sonication and microwave technology .

Chemical Reactions Analysis

Types of Reactions: Methyl ganoderate A acetonide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interactions.

    Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Methyl ganoderate A acetonide has a wide range of scientific research applications, including:

Mechanism of Action

Methyl ganoderate A acetonide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .

Properties

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

IUPAC Name

methyl (2R,6R)-6-[(1S,3R,8S,12R,13R,15S,20R)-4,4,8,12,17,17,20-heptamethyl-5,10-dioxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C34H50O7/c1-18(13-20(35)14-19(2)29(38)39-10)21-15-26-34(9)28-23(40-31(5,6)41-26)16-24-30(3,4)25(37)11-12-32(24,7)27(28)22(36)17-33(21,34)8/h18-19,21,23-24,26H,11-17H2,1-10H3/t18-,19-,21-,23+,24+,26+,32+,33-,34+/m1/s1

InChI Key

UPFROXHCAPHGNO-MHOQKGQJSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)OC)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C

Origin of Product

United States

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